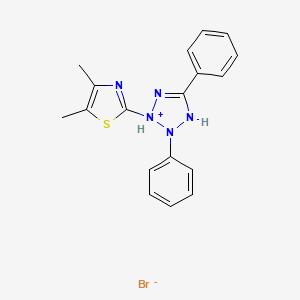
C18H18BrN5S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide, commonly known as MTT, is a yellow tetrazole. It is widely used in cell biology and biochemistry for assessing cell metabolic activity. The compound is reduced to an insoluble purple formazan product by mitochondrial enzymes in living cells, which can be quantified by spectrophotometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves the reaction of 4,5-dimethylthiazol-2-amine with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with sodium azide to form the tetrazole ring. The final step involves the bromination of the tetrazole to yield the desired compound .
Industrial Production Methods
Industrial production of MTT typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide primarily undergoes reduction reactions. The compound is reduced by mitochondrial enzymes in living cells to form a purple formazan product .
Common Reagents and Conditions
The reduction of MTT to formazan typically occurs in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes. The reaction is carried out under physiological conditions, usually at 37°C and in the presence of cell culture media .
Major Products
The major product of the reduction reaction is the purple formazan, which is insoluble in water and can be solubilized using solvents like dimethyl sulfoxide (DMSO) for quantification .
Aplicaciones Científicas De Investigación
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is extensively used in scientific research for:
Cell Viability Assays: MTT is a standard reagent for assessing cell viability, proliferation, and cytotoxicity in various cell lines.
Drug Screening: It is used to evaluate the cytotoxic effects of potential therapeutic agents on cancer cells.
Metabolic Activity Studies: The reduction of MTT to formazan is an indicator of cellular metabolic activity, making it useful in studies of cell metabolism.
Mecanismo De Acción
The mechanism of action of MTT involves its reduction by mitochondrial enzymes to form a purple formazan product. This reduction is facilitated by NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells present. The formazan product accumulates within the cells and can be quantified by measuring its absorbance .
Comparación Con Compuestos Similares
Similar Compounds
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT but produces a water-soluble formazan product, eliminating the need for a solubilization step.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Also produces a water-soluble formazan product and is often used in one-step assays.
Uniqueness
MTT is unique in its widespread use and reliability for cell viability assays. Its reduction to an insoluble formazan product allows for easy quantification of cell metabolic activity, making it a gold standard in cytotoxicity and proliferation studies .
Propiedades
Fórmula molecular |
C18H18BrN5S |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
2-(2,5-diphenyl-1,3-dihydrotetrazol-3-ium-3-yl)-4,5-dimethyl-1,3-thiazole;bromide |
InChI |
InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |
Clave InChI |
NBWRJAOOMGASJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)[NH+]2N=C(NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)

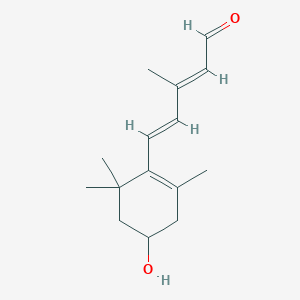

![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)

![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)
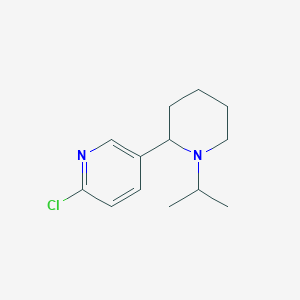
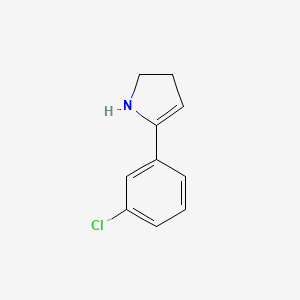
![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)
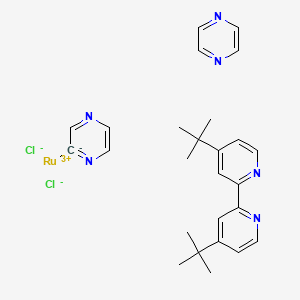

![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)
